molecular formula C10H11BrN2 B13174310 5-Bromo-3-propyl-1H-pyrrolo[2,3-B]pyridine

5-Bromo-3-propyl-1H-pyrrolo[2,3-B]pyridine

Cat. No.: B13174310
M. Wt: 239.11 g/mol
InChI Key: GGDXERUWAXKLBC-UHFFFAOYSA-N
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Description

5-Bromo-3-propyl-1H-pyrrolo[2,3-b]pyridine: is a heterocyclic compound with the following chemical formula:

C7H5BrN2\text{C}_7\text{H}_5\text{BrN}_2C7​H5​BrN2​

(molecular weight: 197.04 g/mol). It appears as a white to yellow to orange powder or crystals. The melting point ranges from 178.0°C to 182.0°C . This compound is also known by other names, such as 5-bromo-1H-pyrrolo[2,3-b]pyridine and 5-bromo-7-azaindole .

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of 5-Bromo-3-propyl-1H-pyrrolo[2,3-b]pyridine. One common method involves bromination of the corresponding pyrrolo[2,3-b]pyridine precursor. The bromination can occur at the 5-position of the pyrrolo ring.

Reaction Conditions:: The bromination reaction typically employs bromine or a brominating agent (such as N-bromosuccinimide) in an appropriate solvent (e.g., acetonitrile, dichloromethane). Reaction temperatures and reaction times vary depending on the specific conditions used.

Industrial Production:: While industrial-scale production methods are not widely documented, laboratories often synthesize this compound using the methods mentioned above.

Chemical Reactions Analysis

Reactivity:: 5-Bromo-3-propyl-1H-pyrrolo[2,3-b]pyridine can participate in various chemical reactions:

    Substitution Reactions: It can undergo nucleophilic substitution reactions at the bromine position.

    Oxidation/Reduction Reactions: Depending on the functional groups present, it may be oxidized or reduced.

    Other Transformations: It can serve as a building block for more complex molecules.

Common Reagents and Conditions::

    Bromination: Bromine or N-bromosuccinimide (NBS) in an organic solvent.

    Substitution: Various nucleophiles (e.g., amines, alkoxides).

    Oxidation/Reduction: Oxidizing or reducing agents (e.g., DMSO, sodium borohydride).

Major Products:: The major products depend on the specific reaction conditions and the substituents present. Common products include substituted pyrrolo[2,3-b]pyridines.

Scientific Research Applications

5-Bromo-3-propyl-1H-pyrrolo[2,3-b]pyridine finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development.

    Biological Studies: It may act as a ligand for biological targets.

    Materials Science: Its unique structure could be useful in designing functional materials.

Mechanism of Action

The precise mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these details.

Comparison with Similar Compounds

While 5-Bromo-3-propyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, it shares similarities with other brominated pyrrolo[2,3-b]pyridines. These related compounds may have similar reactivity and applications.

Properties

Molecular Formula

C10H11BrN2

Molecular Weight

239.11 g/mol

IUPAC Name

5-bromo-3-propyl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C10H11BrN2/c1-2-3-7-5-12-10-9(7)4-8(11)6-13-10/h4-6H,2-3H2,1H3,(H,12,13)

InChI Key

GGDXERUWAXKLBC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CNC2=C1C=C(C=N2)Br

Origin of Product

United States

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